molecular formula C6H9N3O2 B2424088 3-Azidocyclopentane-1-carboxylic acid CAS No. 2253640-92-3

3-Azidocyclopentane-1-carboxylic acid

Cat. No.: B2424088
CAS No.: 2253640-92-3
M. Wt: 155.157
InChI Key: FEAFRPMBNOUQGB-UHFFFAOYSA-N
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Description

3-Azidocyclopentane-1-carboxylic acid is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopentane ring with a carboxylic acid functional group (-COOH)

Future Directions

While specific future directions for 3-Azidocyclopentane-1-carboxylic acid are not mentioned in the search results, there is a general trend in the field of medicinal chemistry to explore the potential of various carboxylic acid derivatives . This includes the development of new catalysts and methods for the reduction of carboxylic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated cyclopentane carboxylic acid is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the azide compound.

Industrial Production Methods

Industrial production of 3-Azidocyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize product formation.

Chemical Reactions Analysis

Types of Reactions

3-Azidocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: LiAlH₄, Pd/C with H₂

    Solvents: DMSO, CH₃CN

    Catalysts: Palladium on carbon (Pd/C)

Major Products Formed

    Primary Amines: Formed via reduction of the azide group

    Isocyanates: Formed via Curtius rearrangement

Mechanism of Action

The mechanism of action of 3-Azidocyclopentane-1-carboxylic acid primarily involves its reactivity due to the azide group. The azide group is a good nucleophile and can participate in various substitution and rearrangement reactions. In biological systems, the compound can be reduced to form primary amines, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-azidocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-9-8-5-2-1-4(3-5)6(10)11/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFRPMBNOUQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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